molecular formula C11H10F2O B1324747 Cyclobutyl 2,4-difluorophenyl ketone CAS No. 898791-26-9

Cyclobutyl 2,4-difluorophenyl ketone

Cat. No. B1324747
M. Wt: 196.19 g/mol
InChI Key: SFUBSOCKJIWUSM-UHFFFAOYSA-N
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Description

Cyclobutyl 2,4-difluorophenyl ketone is a chemical compound that is part of a broader class of cyclobutyl ketones. These compounds are characterized by a cyclobutane ring attached to a ketone functional group. The specific substitution pattern of the phenyl ring with two fluorine atoms at the 2 and 4 positions can influence the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of cyclobutyl ketones can be approached through various methods. One such method involves the ring enlargement reaction of 2-(1-alkenyl)-1-cyclobutyl ketones, which provides a pathway to 4-acyl-1-cyclohexenes . Another approach is the formal γ-C-H functionalization of cyclobutyl ketones, leading to cis-1,3-difunctionalized cyclobutanes . This method utilizes a sequential C-H/C-C functionalization strategy, starting from cyclobutyl aryl ketones. Additionally, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones is another synthetic route that can potentially be adapted for the synthesis of cyclobutyl 2,4-difluorophenyl ketone .

Molecular Structure Analysis

The molecular structure of cyclobutyl ketones is influenced by the cyclobutane ring, which imparts strain due to its small ring size. This strain can affect the reactivity of the ketone group. The presence of fluorine atoms on the phenyl ring can also influence the electronic properties of the molecule, potentially stabilizing certain intermediates or transition states during chemical reactions .

Chemical Reactions Analysis

Cyclobutyl ketones participate in various chemical reactions. For instance, they can undergo [3+2] cycloadditions with olefins under visible light photocatalysis to form highly substituted cyclopentane ring systems . They can also be involved in Friedel-Crafts-type cyclization reactions, which can be used to construct fused polycyclic systems . The reactivity of these ketones can be further explored in the context of regioselective synthesis, as demonstrated by the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes to yield quinolin-8-ols .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutyl ketones are influenced by the substituents on the cyclobutane ring and the aromatic ring. The fluorine atoms on the phenyl ring can affect the compound's polarity, boiling point, and solubility. The cyclobutane ring contributes to the molecule's overall stability and reactivity. The synthesis methods and reactions discussed provide insights into the potential reactivity and applications of cyclobutyl 2,4-difluorophenyl ketone, although specific physical property data for this compound is not directly provided in the papers .

Scientific Research Applications

Synthetic Applications

Convenient Access to Cyclobutenones : Research by Alcaide, Almendros, and Lázaro-Milla (2019) illustrates a regioselective synthesis method for 2,3-disubstituted-cyclobutenones from iodoalkynes, applicable in creating synthons for β-lactams, phthalazines, and other cyclic compounds. This method highlights the synthetic utility of cyclobutenones, potentially including derivatives of Cyclobutyl 2,4-difluorophenyl ketone, in medicinal chemistry and drug synthesis (Alcaide, Almendros, & Lázaro-Milla, 2019).

Dehydrogenative Silylation of Ketones : Ozawa et al. (2001) developed a method for dehydrogenative silylation of ketones, producing silyl enol ethers with high yields. This process, catalyzed by diphosphinidenecyclobutene-coordinated platinum(II) complexes, underlines the role of cyclobutyl ketones in synthesizing organosilicon compounds, which are crucial in materials science and organic synthesis (Ozawa et al., 2001).

Cyclobutane Scaffolds in Medicinal Chemistry : Wierzba, Gryko, and Gryko (2021) explored the acylation of electrophilic strained molecules to generate cyclobutyl ketones, demonstrating the medicinal chemistry interest in cyclobutane's strained, three-dimensional structure for its potential to introduce new substituent patterns (Wierzba, Gryko, & Gryko, 2021).

Chemical Stability and Reactivity

Electrophilicity of Cyclobutenones : A study on NMR parameters by Frimer, Sharon, and Gottlieb (2003) provided insight into the electrophilicity of cyclobutenones, indicating low electrophilicity of the carbonyl moiety in cyclobutyl ketones due to strong double bond character. This information is crucial for understanding the reactivity and potential applications of cyclobutyl 2,4-difluorophenyl ketone in synthetic chemistry (Frimer, Sharon, & Gottlieb, 2003).

Antimicrobial Activity

Novel Benzofuran Derivatives : Koca et al. (2005) described the synthesis and antimicrobial activity of cyclobutyl benzofuran derivatives, offering a perspective on the antimicrobial potential of cyclobutyl 2,4-difluorophenyl ketone-related compounds (Koca, Ahmedzade, Cukurovalı, & Kazaz, 2005).

properties

IUPAC Name

cyclobutyl-(2,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUBSOCKJIWUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642551
Record name Cyclobutyl(2,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 2,4-difluorophenyl ketone

CAS RN

898791-26-9
Record name Cyclobutyl(2,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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